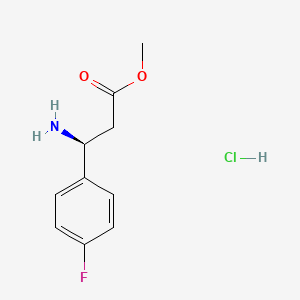
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including nucleophilic substitution and oxidation, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluoro, hydroxy, and methoxy groups contributes to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid
- 2-(2-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid
- 2-(4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid
Comparison:
- Structural Differences: The presence or absence of specific functional groups (e.g., fluoro, hydroxy, methoxy) distinguishes these compounds from each other.
- Unique Features: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of all three functional groups, which may confer distinct chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of this compound may make it more suitable for specific research or industrial purposes.
Eigenschaften
CAS-Nummer |
141523-15-1 |
|---|---|
Molekularformel |
C9H9FO5 |
Molekulargewicht |
216.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



